Cas no 1806426-59-4 (2-(Bromomethyl)-7-cyanobenzo[d]oxazole)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1806426-59-4x500.png)
2-(Bromomethyl)-7-cyanobenzo[d]oxazole 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-7-cyanobenzo[d]oxazole
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- インチ: 1S/C9H5BrN2O/c10-4-8-12-7-3-1-2-6(5-11)9(7)13-8/h1-3H,4H2
- InChIKey: ADDBIKIGEHOZJQ-UHFFFAOYSA-N
- SMILES: BrCC1=NC2C=CC=C(C#N)C=2O1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 237
- XLogP3: 2.1
- トポロジー分子極性表面積: 49.8
2-(Bromomethyl)-7-cyanobenzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081000435-250mg |
2-(Bromomethyl)-7-cyanobenzo[d]oxazole |
1806426-59-4 | 98% | 250mg |
$5,238.43 | 2022-03-31 | |
Alichem | A081000435-500mg |
2-(Bromomethyl)-7-cyanobenzo[d]oxazole |
1806426-59-4 | 98% | 500mg |
$7,327.47 | 2022-03-31 | |
Alichem | A081000435-1g |
2-(Bromomethyl)-7-cyanobenzo[d]oxazole |
1806426-59-4 | 98% | 1g |
$12,598.76 | 2022-03-31 |
2-(Bromomethyl)-7-cyanobenzo[d]oxazole 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2-(Bromomethyl)-7-cyanobenzo[d]oxazoleに関する追加情報
Comprehensive Overview of 2-(Bromomethyl)-7-cyanobenzo[d]oxazole (CAS No. 1806426-59-4) and Its Applications
2-(Bromomethyl)-7-cyanobenzo[d]oxazole (CAS No. 1806426-59-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This benzoxazole derivative features a bromomethyl group at the 2-position and a cyano group at the 7-position, making it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, fluorescence probes, and organic electronics, aligning with trends in precision medicine and sustainable materials.
The structural uniqueness of 2-(Bromomethyl)-7-cyanobenzo[d]oxazole lies in its dual functionalization, which enables selective modifications. The bromomethyl moiety allows for nucleophilic substitutions, while the cyano group participates in cyclization and coupling reactions. Such properties are critical for developing targeted therapeutics, particularly in kinase inhibitor design and PET imaging agents. Recent studies highlight its role in constructing bioconjugates for cancer diagnostics, a hot topic in biomedical research.
In the realm of organic electronics, this compound serves as a precursor for emissive materials in OLEDs (Organic Light-Emitting Diodes). Its benzoxazole core contributes to high electron affinity and thermal stability, addressing industry demands for energy-efficient displays. With the rise of flexible electronics, researchers are optimizing its derivatives for wearable devices—a frequently searched topic in materials science forums.
Synthetic methodologies for CAS No. 1806426-59-4 often involve palladium-catalyzed cross-coupling or microwave-assisted reactions, reflecting advancements in green chemistry. Laboratories prioritize atom economy and low-waste synthesis, resonating with global sustainability goals. Analytical techniques like HPLC-MS and NMR ensure high purity, a key concern for users searching "how to validate benzo[d]oxazole derivatives."
Safety and handling protocols for this compound emphasize standard organic lab practices, avoiding risks associated with reactive halides. Its stability under inert conditions makes it suitable for high-throughput screening—a trending phrase in pharma R&D discussions. As interest grows in AI-driven molecular design, 2-(Bromomethyl)-7-cyanobenzo[d]oxazole is also studied via computational modeling to predict novel applications.
Market analysts note increasing procurement of this compound by contract research organizations (CROs) for custom synthesis projects. Queries like "suppliers of cyanobenzo[d]oxazole derivatives" spike annually, reflecting industrial demand. Future directions may explore its utility in photopharmacology, where light-activated drugs are a burgeoning niche.
In summary, 2-(Bromomethyl)-7-cyanobenzo[d]oxazole exemplifies innovation at the intersection of chemistry and technology. Its adaptability across life sciences and advanced materials ensures enduring relevance, while SEO-optimized terms like "benzoxazole building blocks" and "cyanobenzo[d]oxazole applications" capture user intent effectively.
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